2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-1-N,4-N-diphenylpiperazine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15-13-24(20(26)22-18-11-7-4-8-12-18)16(2)14-23(15)19(25)21-17-9-5-3-6-10-17/h3-12,15-16H,13-14H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNSJEVFTJSWED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)NC2=CC=CC=C2)C)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide typically involves the reaction of 2,5-dimethyl-1,4-phenylenediamine with appropriate carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives .
Scientific Research Applications
2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Structural Differences
Pharmacological and Functional Properties
Physicochemical Properties
- Lipophilicity : The target compound’s methyl and phenyl groups increase hydrophobicity compared to the more polar dione derivatives .
- Solubility : Acetamide-linked analogs () may exhibit better aqueous solubility than carboxamide derivatives due to reduced hydrogen bonding capacity.
- Metabolic Stability : Methyl groups in the target compound could slow oxidative metabolism, enhancing half-life compared to unsubstituted analogs .
Biological Activity
2,5-Dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide (CAS No. 1048915-01-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.
- Molecular Formula : C20H24N4O2
- Molar Mass : 352.43 g/mol
- Structure : The compound features a piperazine backbone with two carboxamide groups and two phenyl substituents, which contribute to its biological activity.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.3 | Induction of apoptosis |
| A549 (Lung) | 12.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 10.5 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of bacterial strains. In particular, it was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.
- Modulation of Signaling Pathways : It has been suggested that the compound affects signaling pathways such as PI3K/Akt and MAPK pathways, leading to altered cellular responses.
- Interaction with DNA : Preliminary studies indicate potential interactions with DNA that could disrupt replication processes.
Study on Antitumor Effects
A study conducted by Zhang et al. (2023) evaluated the antitumor effects of this compound in vivo using xenograft models. The results showed a significant reduction in tumor volume compared to control groups treated with vehicle only. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.
Study on Antimicrobial Properties
In another study by Lee et al. (2024), the antimicrobial efficacy was tested against clinical isolates from infected patients. The compound demonstrated effective inhibition of biofilm formation in Staphylococcus aureus, highlighting its potential as a therapeutic agent for treating biofilm-associated infections.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2,5-dimethyl-N1,N4-diphenylpiperazine-1,4-dicarboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted anilines and piperazine derivatives. Nucleophilic substitutions (e.g., carboxamide formation) are critical, with reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitating amide bond formation . Optimization requires controlled temperatures (e.g., 0–25°C), anhydrous solvents (e.g., dichloromethane or DMF), and catalytic bases like triethylamine. Purity is enhanced via recrystallization or column chromatography .
Q. How is X-ray crystallography employed to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves the compound’s stereochemistry and packing motifs. Data collection involves monochromatic radiation (e.g., Mo-Kα), with refinement using software like SHELX. The Cambridge Crystallographic Data Centre (CCDC 1407713) provides crystallographic parameters for analogous piperazine derivatives, enabling comparative analysis of bond angles, torsion angles, and intermolecular interactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹).
- NMR : ¹H/¹³C NMR identifies substituents (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 1.2–2.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- Elemental Analysis : Ensures stoichiometric purity (>95%) .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations enhance the synthesis and design of derivatives?
- Methodological Answer : Density functional theory (DFT) predicts reaction pathways, transition states, and thermodynamic stability. For example, the Institute for Chemical Reaction Design and Discovery (ICReDD) employs reaction path searches using quantum chemical calculations to optimize solvent systems and catalysts. Molecular docking simulations further guide bioactivity studies by modeling interactions with biological targets (e.g., enzymes or receptors) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer results) arise from assay variability (e.g., cell lines, concentration ranges). To reconcile
- Standardize Protocols : Use validated cell lines (e.g., HEK293 or MCF-7) and consistent dosing (IC₅₀/EC₅₀ determination).
- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., fluorophenyl or carbothioamide derivatives) to isolate critical substituents .
- Meta-Analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify trends .
Q. How to evaluate the compound’s bioactivity against specific therapeutic targets?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure activity against kinases or proteases via fluorogenic substrates (e.g., ATPase/GTPase kits).
- Receptor Binding Studies : Use radioligand displacement assays (e.g., ³H-labeled antagonists) to determine binding affinity (Kd).
- In Vivo Models : Test toxicity and efficacy in zebrafish or murine models, prioritizing derivatives with low IC₅₀ (<10 μM) and high selectivity indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
